6-Methoxyhexanoic acid
Overview
Description
6-Methoxyhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of hexanoic acid, where a methoxy group is attached to the sixth carbon atom. This compound is primarily used as an organic building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with methanol, followed by hydrolysis to yield the desired product. Another method includes the oxidation of 6-methoxyhexanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted acids .
Scientific Research Applications
6-Methoxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 6-Hydroxyhexanoic acid
- 6-Aminohexanoic acid
- 6-Maleimidohexanoic acid
Comparison: 6-Methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 6-Hydroxyhexanoic acid has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications. Similarly, 6-Aminohexanoic acid and 6-Maleimidohexanoic acid have amino and maleimido groups, respectively, which significantly alter their chemical behavior and uses .
Properties
IUPAC Name |
6-methoxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZBGMQIKXKYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566795 | |
Record name | 6-Methoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-61-6 | |
Record name | 6-Methoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methoxyhexanoic acid in the synthesis of N-carbethoxyazabiotin?
A1: The research abstract states that the total synthesis of dl-4ξ-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo[3,4-d]imidazol-2-one (N-carbethoxyazabiotin) was achieved using a 16-step sequence, "[starting from 2-bromo-6-methoxyhexanoic acid]" []. This indicates that This compound serves as a crucial starting material in the multi-step synthetic route to produce the target molecule, N-carbethoxyazabiotin. The specific reactions and modifications performed on this compound throughout the synthesis are not detailed in the abstract.
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